

An In-depth Technical Guide to UDP-N-acetyl-D-galactosamine (UDP-GalNAc)

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Compound of Interest

Compound Name: UDP-N-acetyl-D-galactosamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

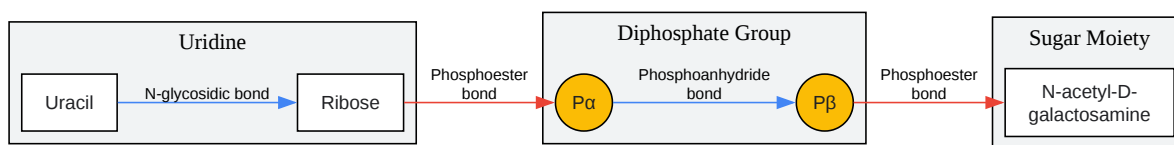
Uridine diphosphate-N-acetyl-D-galactosamine (UDP-GalNAc) is a critical activated nucleotide sugar that serves as the donor substrate for the initiation of mucin-type O-linked glycosylation. [1][2][3] This post-translational modification, where an N-acetylgalactosamine (GalNAc) residue is attached to the hydroxyl group of serine or threonine residues on a polypeptide chain, is fundamental to a vast array of biological processes.[1][3] These processes include cell signaling, adhesion, immune responses, and maintaining epithelial barriers.[1][3] The reaction is catalyzed by a large family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GALNTs), which are primarily located in the Golgi apparatus. [1][2] Given its central role, understanding the structure, properties, and biochemical pathways involving UDP-GalNAc is paramount for research in glycobiology and for the development of therapeutics targeting diseases associated with aberrant glycosylation, such as cancer and cardiovascular disease.[1][3]

Structure and Chemical Properties

UDP-GalNAc is a complex molecule composed of a uridine diphosphate (UDP) moiety linked to an N-acetylgalactosamine sugar.[4] The linkage occurs between the anomeric carbon of GalNAc and the terminal phosphate of UDP.

Logical Structure of UDP-GalNAc

The molecule can be logically deconstructed into three primary components: a nucleobase (uracil), a ribose sugar, and a diphosphate bridge connected to the N-acetylgalactosamine sugar.



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Caption: Logical components of the UDP-GalNAc molecule.

Physicochemical Data

The quantitative properties of UDP-GalNAc are summarized below. The data primarily pertains to the commonly available disodium salt form.

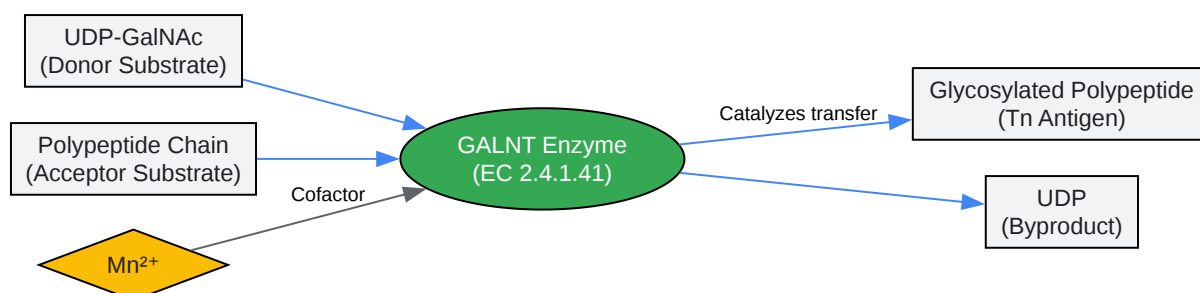
Property	Value	Source(s)
Chemical Formula	C ₁₇ H ₂₇ N ₃ O ₁₇ P ₂ (Acid form)	[5][6]
C ₁₇ H ₂₅ N ₃ Na ₂ O ₁₇ P ₂ (Disodium salt)	[7][8][9]	
Molecular Weight	607.4 g/mol (Acid form)	[5][6]
651.32 g/mol (Disodium salt)	[8][9][10]	
Purity	≥95% (Commercially available)	[8][9]
Appearance	White to off-white powder	[9]
Storage Temperature	-20°C	[9][11]
Stability	≥ 4 years (at -20°C)	[11]

Biochemical Role in Mucin-Type O-Glycosylation

UDP-GalNAc is the sole sugar donor for the initiation of mucin-type O-glycosylation.[12] This process is initiated in the Golgi apparatus by a family of up to 20 homologous polypeptide N-acetylgalactosaminyltransferases (GALNTs) in humans.[1][13] These enzymes transfer GalNAc from UDP-GalNAc to the hydroxyl groups of serine and threonine residues on target proteins, forming the foundational Tn antigen (GalNAc α 1-O-Ser/Thr).[3][14] This initial step is critical as it dictates the sites of O-glycan attachment.[3] Following this initiation, the Tn antigen can be extended by other glycosyltransferases to form more complex core structures and mature O-glycans.[1][3]

Signaling Pathway: Initiation of Mucin-Type O-Glycosylation

The diagram below illustrates the enzymatic transfer of GalNAc from UDP-GalNAc to a polypeptide chain, a reaction that requires a manganese (Mn^{2+}) cofactor.[1][15]



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Caption: Initiation of mucin-type O-glycosylation by GALNTs.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of UDP-GalNAc and its derivatives in a research setting.

Chemoenzymatic Synthesis of UDP-GalNAc

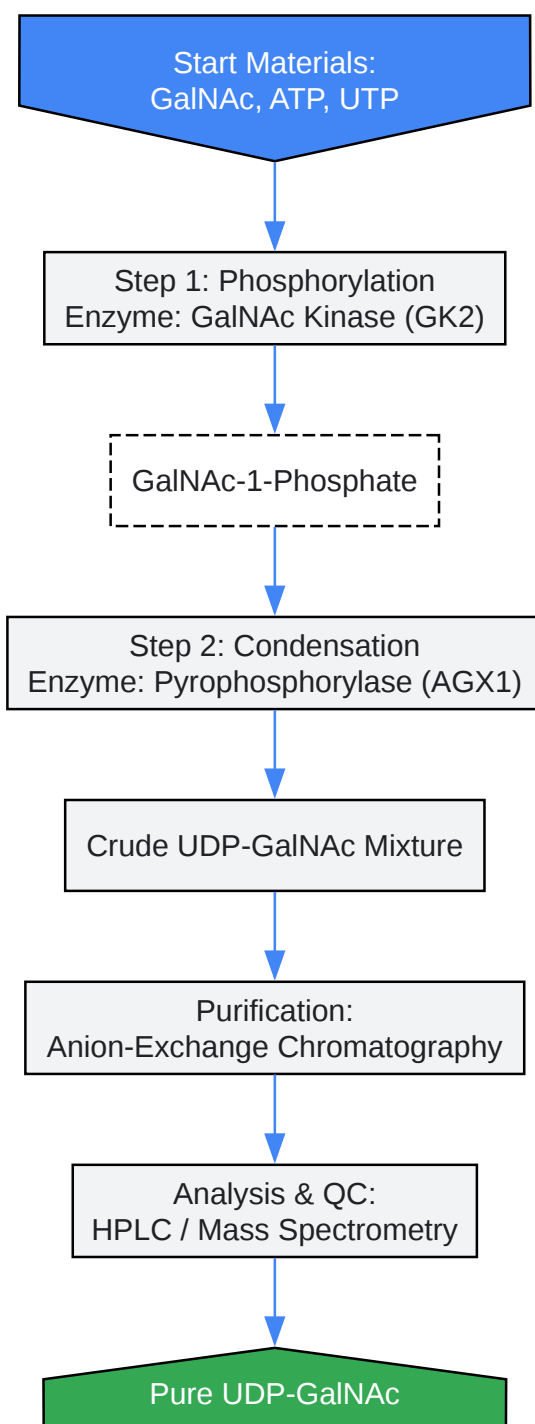
A common and efficient method for producing UDP-GalNAc is through a two-step chemoenzymatic process. This approach offers high yields and specificity.[16]

Methodology:

- **Step 1: Kinase Reaction (Phosphorylation):** N-acetyl-D-galactosamine (GalNAc) is phosphorylated to GalNAc-1-phosphate. This reaction is catalyzed by a galactokinase (e.g., human GalNAc kinase GK2) and requires ATP as the phosphate donor.[\[16\]](#)
- **Step 2: Pyrophosphorylase Reaction:** The resulting GalNAc-1-phosphate is condensed with Uridine-5'-triphosphate (UTP). This step is catalyzed by a UDP-GalNAc pyrophosphorylase (e.g., human AGX1) to yield UDP-GalNAc and pyrophosphate.[\[16\]](#)[\[17\]](#)
- **Purification:** The final product, UDP-GalNAc, is typically purified from the reaction mixture using techniques such as anion-exchange chromatography and/or gel filtration.[\[18\]](#)

Workflow: Chemoenzymatic Synthesis and Purification

The following diagram outlines the key stages of the synthesis and purification process.



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Caption: Workflow for UDP-GalNAc chemoenzymatic synthesis.

Analysis by HPLC-Mass Spectrometry

Due to the chemical similarity between UDP-GalNAc and its epimer UDP-N-acetylglucosamine (UDP-GlcNAc), specialized analytical methods are required for their separation and quantification.

Methodology:

- Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is an effective method.[19]
- Column: An amide column is typically used.[19]
- Mobile Phase: An optimized gradient of water and acetonitrile with an additive like ammonium hydroxide allows for the complete separation of the two epimers.[19]
- Detection: Mass spectrometry provides sensitive and specific detection, allowing for accurate quantification of intracellular levels of both nucleotide sugars in a single run.[19]

Conclusion

UDP-N-acetyl-D-galactosamine is a cornerstone molecule in glycobiology, indispensable for the initiation of mucin-type O-glycosylation. Its precise structure and chemical properties enable it to function as a specific donor substrate for the extensive GALNT family of enzymes. The technical protocols for its synthesis and analysis are well-established, providing researchers with the tools needed to investigate the complex roles of O-glycosylation in health and disease. A thorough understanding of UDP-GalNAc is essential for professionals in drug development, particularly for designing inhibitors or modulators of glycosylation pathways implicated in various pathologies.

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References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]
- 3. Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease [aginganddisease.org]
- 4. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]
- 5. UDP-N-acetyl-D-galactosamine | C₁₇H₂₇N₃O₁₇P₂ | CID 439185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UDP-N-acetylgalactosamine | C₁₇H₂₇N₃O₁₇P₂ | CID 23700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UDP-GalNAc | C₁₇H₂₅N₃Na₂O₁₇P₂ | CID 91864731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UDP-GalNAc | Chemily Glycoscience [chemilyglycoscience.com]
- 9. usbio.net [usbio.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A computational and experimental study of O-glycosylation. Catalysis by human UDP-GalNAc polypeptide:GalNAc transferase-T2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polypeptide N-acetylgalactosaminyltransferase - Wikipedia [en.wikipedia.org]
- 16. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. researchgate.net [researchgate.net]
- 19. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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